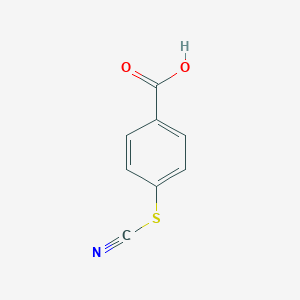
4-Thiocyanatobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiocyanatobenzoic acid, also known as TBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBA is a white crystalline powder with a molecular formula of C8H5NO2S and a molecular weight of 183.2 g/mol. It is a versatile compound that has been used in various scientific research studies, including biochemistry, pharmacology, and analytical chemistry.
Wirkmechanismus
The mechanism of action of 4-Thiocyanatobenzoic acid is not well understood, but it is believed to act as a chelating agent, forming stable complexes with metal ions. 4-Thiocyanatobenzoic acid has also been shown to have antioxidant properties, which may be attributed to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
4-Thiocyanatobenzoic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. 4-Thiocyanatobenzoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 4-Thiocyanatobenzoic acid is its ability to form stable complexes with metal ions, making it an ideal reagent for the determination of metal ions in various samples. However, 4-Thiocyanatobenzoic acid has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 4-Thiocyanatobenzoic acid, including its potential applications in drug discovery and development. 4-Thiocyanatobenzoic acid has been shown to have anti-cancer properties, making it a potential candidate for the development of new anti-cancer drugs. Additionally, 4-Thiocyanatobenzoic acid has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. Further research is needed to fully understand the mechanism of action of 4-Thiocyanatobenzoic acid and its potential applications in various fields of science.
Conclusion:
In conclusion, 4-Thiocyanatobenzoic acid is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. 4-Thiocyanatobenzoic acid has been extensively studied for its potential applications in analytical chemistry, biochemistry, and pharmacology. 4-Thiocyanatobenzoic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. Further research is needed to fully understand the mechanism of action of 4-Thiocyanatobenzoic acid and its potential applications in various fields of science.
Synthesemethoden
4-Thiocyanatobenzoic acid can be synthesized through various methods, including the reaction of 4-nitrobenzoic acid with thiourea in the presence of a reducing agent, such as iron powder or zinc dust. The reaction yields 4-thiocyanatobenzoic acid as a white crystalline powder that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Thiocyanatobenzoic acid has been extensively studied for its potential applications in various fields of science. One of the primary applications of 4-Thiocyanatobenzoic acid is in analytical chemistry, where it is used as a reagent for the determination of various metal ions, including copper, nickel, and cobalt. 4-Thiocyanatobenzoic acid forms a stable complex with these metal ions, which can be easily detected using UV-Vis spectroscopy.
Eigenschaften
CAS-Nummer |
16671-88-8 |
|---|---|
Produktname |
4-Thiocyanatobenzoic acid |
Molekularformel |
C8H5NO2S |
Molekulargewicht |
179.2 g/mol |
IUPAC-Name |
4-thiocyanatobenzoic acid |
InChI |
InChI=1S/C8H5NO2S/c9-5-12-7-3-1-6(2-4-7)8(10)11/h1-4H,(H,10,11) |
InChI-Schlüssel |
ZXHCITRMALCKPV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)SC#N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)SC#N |
Andere CAS-Nummern |
16671-88-8 |
Synonyme |
p-Thiocyanatobenzoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




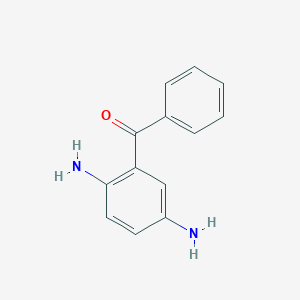
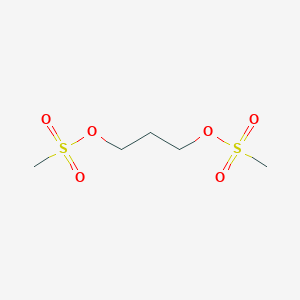
![9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-](/img/structure/B100261.png)

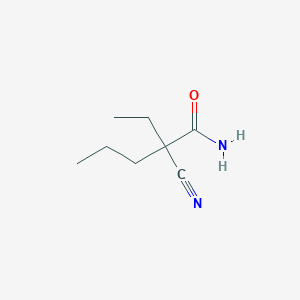


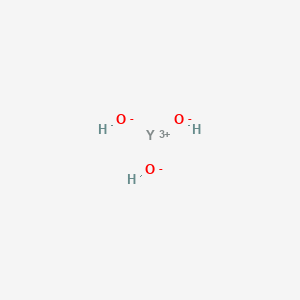
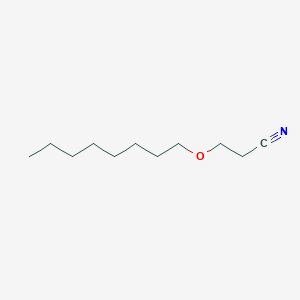

![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)](/img/structure/B100277.png)

